molecular formula C13H18N2O5 B14179800 D-Seryl-O-benzyl-L-serine CAS No. 921933-67-7

D-Seryl-O-benzyl-L-serine

Cat. No.: B14179800
CAS No.: 921933-67-7
M. Wt: 282.29 g/mol
InChI Key: AXNVWYSJENBCHZ-MNOVXSKESA-N
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Description

D-Seryl-O-benzyl-L-serine: is a compound that belongs to the class of amino acid derivatives. It is a modified form of serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a benzyl group attached to the oxygen atom of the serine molecule, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Seryl-O-benzyl-L-serine typically involves the protection of the hydroxyl group of serine with a benzyl group. One common method is the enzymatic resolution of the N-acetyl derivative of O-benzyl-DL-serine using Takadiastase . Another method involves the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar protection and resolution steps.

Chemical Reactions Analysis

Types of Reactions: D-Seryl-O-benzyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the benzyl group, yielding the parent serine compound.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of serine.

    Reduction: Deprotected serine.

    Substitution: Substituted serine derivatives.

Scientific Research Applications

Chemistry: D-Seryl-O-benzyl-L-serine is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study the role of serine derivatives in various biochemical pathways and processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of D-Seryl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in serine metabolism, influencing various biochemical processes. It can also interact with receptors and transporters, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: D-Seryl-O-benzyl-L-serine is unique due to its specific structural modification, which can influence its reactivity and interactions with biological molecules

Properties

CAS No.

921933-67-7

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1

InChI Key

AXNVWYSJENBCHZ-MNOVXSKESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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